Product packaging for L-HOMOARGININE:HCL (13C7+; 15N4+)(Cat. No.:)

L-HOMOARGININE:HCL (13C7+; 15N4+)

Cat. No.: B1580079
M. Wt: 235.61
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Foundational Research on L-Homoarginine as an Arginine Analog

L-homoarginine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. wikipedia.org Structurally, it is a homolog of L-arginine, differing by the presence of an additional methylene (B1212753) group in its carbon chain. wikipedia.org Historically, L-homoarginine has been recognized as an antimetabolite of arginine, capable of competitively inhibiting processes that utilize arginine. wikipedia.org

Early research focused on its role as an inhibitor of various enzymes. For instance, it was identified as an organ-specific, uncompetitive inhibitor of human liver and bone alkaline phosphatases. caymanchem.comhmdb.ca This inhibitory action, however, did not extend to placental or intestinal isoenzymes. caymanchem.com Furthermore, studies have explored its influence on nitric oxide (NO) production, where it can act as an alternative substrate for nitric oxide synthase, thereby modulating NO availability and endothelial function. wikipedia.orghmdb.ca Its ability to substitute for arginine in certain biological contexts has made it a valuable tool for investigating the structural and functional requirements of enzymes and proteins where arginine residues are key to their active sites. sigmaaldrich.com The substitution of homoarginine for arginine or lysine (B10760008) can also render proteins resistant to cleavage by the protease trypsin, a property that has been exploited in protein research. sigmaaldrich.com

Rationale for the Specific Isotopic Labeling (13C7+; 15N4+) of L-Homoarginine:HCl for Research Applications

The specific labeling of L-Homoarginine:HCl with seven carbon-13 isotopes (¹³C₇) and four nitrogen-15 (B135050) isotopes (¹⁵N₄) is a deliberate strategy to create a "heavy" internal standard for use in quantitative proteomics and metabolomics research. oup.comisotope.commedchemexpress.com This extensive labeling ensures a significant mass shift compared to the naturally occurring ("light") form of the molecule, which is crucial for accurate quantification using mass spectrometry. creative-biolabs.com

Here's the rationale behind this specific labeling pattern:

Comprehensive Labeling for Clear Mass Separation: By replacing all seven carbon atoms with ¹³C and all four nitrogen atoms with ¹⁵N, the resulting molecule has a substantially higher mass than its unlabeled counterpart. medchemexpress.comisotope.com This large mass difference minimizes the risk of spectral overlap between the light and heavy forms, allowing for clear and unambiguous detection and quantification by the mass spectrometer. creative-biolabs.com

Internal Standard for Accurate Quantification: In quantitative mass spectrometry, isotopically labeled compounds like L-Homoarginine:HCl (¹³C₇; ¹⁵N₄) serve as ideal internal standards. oup.com They are chemically identical to the analyte of interest (unlabeled L-homoarginine) and therefore behave identically during sample preparation, chromatography, and ionization. oup.com By adding a known amount of the heavy-labeled standard to a biological sample, any variations in sample processing can be normalized, leading to highly accurate and precise quantification of the endogenous, unlabeled L-homoarginine.

Applications in Proteomics and Metabolomics: This labeled compound is particularly valuable in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). creative-biolabs.comfishersci.ca In SILAC experiments, cells are grown in media containing heavy-labeled amino acids, leading to the incorporation of these heavy isotopes into newly synthesized proteins. creative-biolabs.com By comparing the mass spectra of proteins from different experimental conditions (e.g., treated vs. untreated cells), researchers can quantify changes in protein abundance with high accuracy. creative-biolabs.com Similarly, in metabolomics, this labeled L-homoarginine can be used to trace its metabolic pathways and quantify its levels in various biological fluids and tissues. isotope.commedchemexpress.com

The hydrochloride (HCl) salt form of the compound enhances its stability and solubility in aqueous solutions, which is advantageous for its use in biological experiments. sigmaaldrich.com

Properties

Molecular Weight

235.61

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Rigorous Characterization of L Homoarginine:hcl 13c7+; 15n4+ for Research Purity

Laboratory-Scale Synthetic Routes for Isotopic Enrichment of L-Homoarginine

The synthesis of L-Homoarginine fully labeled with seven carbon-13 (¹³C) and four nitrogen-15 (B135050) (¹⁵N) atoms is a multi-step process that demands precise control over chemical reactions to ensure the specific incorporation of these stable isotopes. While various methods exist for labeling amino acids, chemical synthesis provides the most accurate control over the placement of isotopic labels. chempep.com

A common strategy involves starting with a precursor molecule that is already enriched with the desired isotopes or can be readily modified to incorporate them. For L-Homoarginine:HCl (13C7+; 15N4+), a potential synthetic pathway could begin with isotopically labeled L-lysine. For instance, a synthesis could utilize ¹³C, ¹⁵N-labeled L-lysine hydrochloride as a starting material. This labeled lysine (B10760008) then undergoes a guanidinylation reaction. In one reported method, this is achieved by reacting the labeled L-lysine with a guanidinylating reagent like N,N′-bis-Boc-1-guanyl pyrazole (B372694) in the presence of a base such as sodium hydroxide (B78521) and a copper sulfate (B86663) catalyst. nih.gov This reaction transfers the guanidino group, also containing the necessary ¹³C and ¹⁵N isotopes, to the ε-amino group of the lysine side chain, thereby forming homoarginine.

The synthesis of the isotopically labeled guanidinylating reagent itself is a crucial step. This often involves starting with simple, commercially available sources of heavy isotopes like potassium cyanide (K¹³C¹⁵N). nih.gov These precursors are then taken through a series of reactions to build the desired guanidino moiety with the correct isotopic labeling pattern.

Alternatively, enzymatic approaches can be employed. For example, the enzyme L-arginine:lysine amidinotransferase can catalyze the transfer of an amidino group from L-arginine to L-lysine to produce L-homoarginine. researchgate.net By using isotopically labeled L-arginine and L-lysine as substrates, it is possible to synthesize the desired labeled L-homoarginine.

Following the core synthesis, the resulting labeled L-homoarginine is purified, typically through chromatographic techniques, and then converted to its hydrochloride salt (HCl) for improved stability and handling. isotope.commedchemexpress.com

Isotopic Purity and Chemical Purity Assessment Techniques for L-Homoarginine:HCl (13C7+; 15N4+)

Ensuring the high purity of L-Homoarginine:HCl (13C7+; 15N4+) is paramount for its use as an internal standard in quantitative studies. This involves the assessment of both its chemical purity (the absence of other chemical compounds) and its isotopic purity (the degree of enrichment with ¹³C and ¹⁵N).

Chemical Purity is typically determined using high-performance liquid chromatography (HPLC). medchemexpress.com This technique separates the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is quantified by comparing the peak area of the desired compound to the total area of all peaks in the chromatogram. A chemical purity of ≥98% is often required for research-grade compounds. medchemexpress.comsigmaaldrich.comisotope.com

Isotopic Purity , also referred to as isotopic enrichment, is a measure of the percentage of molecules that contain the desired heavy isotopes. This is a critical parameter, as the accuracy of quantitative mass spectrometry-based assays relies on a well-defined and high level of isotopic enrichment in the internal standard. innovagen.com Mass spectrometry is the primary technique for determining isotopic purity. almacgroup.com By analyzing the mass-to-charge ratio of the compound, the relative abundance of the fully labeled molecule versus its unlabeled or partially labeled counterparts can be accurately measured. For L-Homoarginine:HCl (13C7+; 15N4+), an isotopic enrichment of 98% or higher for both ¹³C and ¹⁵N is typically sought. isotope.commedchemexpress.com

The following table summarizes the key purity specifications for L-Homoarginine:HCl (13C7+; 15N4+):

Parameter Technique Specification Reference
Chemical PurityHPLC≥98% medchemexpress.comsigmaaldrich.comisotope.com
Isotopic Enrichment (¹³C)Mass Spectrometry≥98% isotope.com
Isotopic Enrichment (¹⁵N)Mass Spectrometry≥98% isotope.com

Advanced Spectroscopic Characterization of L-Homoarginine:HCl (13C7+; 15N4+) for Structural Confirmation and Isotopic Enrichment Verification

Sophisticated spectroscopic methods are indispensable for the unambiguous structural confirmation of the synthesized L-Homoarginine:HCl (13C7+; 15N4+) and for verifying the precise location and extent of isotopic labeling.

High-Resolution Mass Spectrometry for Isotopic Purity (e.g., LC-MS/MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the characterization of isotopically labeled compounds. nih.gov This technique not only confirms the molecular weight of the labeled homoarginine but also provides detailed information about its isotopic distribution.

In a typical LC-MS/MS analysis, the labeled homoarginine is first separated from other components by LC and then introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. For L-Homoarginine (unlabeled), a specific transition of m/z 245 → m/z 211 is observed. nih.gov For its ¹³C₆-labeled counterpart, this shifts to m/z 251 → m/z 217. nih.gov For the fully labeled L-Homoarginine:HCl (13C7+; 15N4+), the expected molecular weight would be approximately 235.61 g/mol . isotope.com

By examining the mass spectrum, the isotopic cluster, which consists of peaks corresponding to molecules with different numbers of heavy isotopes, can be analyzed. The relative intensities of these peaks allow for the precise calculation of the isotopic enrichment. almacgroup.comnih.gov The high resolution of the instrument is crucial for separating the peaks of the isotopically labeled compound from any potential isobaric interferences. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 and Nitrogen-15 Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the exact location of the isotopic labels within the molecule. medchemexpress.com For L-Homoarginine:HCl (13C7+; 15N4+), both ¹³C and ¹⁵N NMR spectroscopy are employed.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum of the labeled homoarginine will show signals for each of the seven carbon atoms. The chemical shift of each signal is characteristic of the chemical environment of that specific carbon atom, thus confirming their positions within the molecular structure. chemicalbook.comhmdb.ca The presence of strong signals across the expected chemical shift range for the carbon backbone and the guanidino group confirms the successful incorporation of ¹³C at all seven positions.

¹⁵N NMR Spectroscopy: Similarly, a ¹⁵N NMR spectrum provides information about the nitrogen atoms. For L-Homoarginine:HCl (13C7+; 15N4+), signals corresponding to the α-amino nitrogen and the three nitrogens of the guanidino group would be expected. The specific chemical shifts and coupling patterns in the ¹⁵N spectrum verify the incorporation of ¹⁵N at all four nitrogen positions. nih.gov

Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹⁵N HSQC, can further correlate the protons with their directly attached carbon and nitrogen atoms, respectively, providing unambiguous assignment of all atoms in the molecule and confirming the integrity of the isotopic labeling. nih.govnih.gov

The following table outlines the key spectroscopic data for the characterization of L-Homoarginine:HCl (13C7+; 15N4+):

Spectroscopic Technique Information Obtained
High-Resolution Mass Spectrometry (LC-MS/MS)Molecular weight confirmation, isotopic distribution, and purity assessment. nih.gov
¹³C Nuclear Magnetic Resonance (NMR)Confirmation of ¹³C incorporation at all seven carbon positions and structural verification. chemicalbook.comhmdb.ca
¹⁵N Nuclear Magnetic Resonance (NMR)Confirmation of ¹⁵N incorporation at all four nitrogen positions and structural verification. nih.gov
2D NMR (e.g., HSQC)Unambiguous assignment of atoms and confirmation of labeling sites. nih.govnih.gov

Sophisticated Analytical Methodologies Employing L Homoarginine:hcl 13c7+; 15n4+

Mass Spectrometry-Based Quantification and Profiling Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for the study of L-homoarginine and related metabolites. The use of isotopically labeled standards like L-Homoarginine:HCl (13C7+; 15N4+) is integral to achieving high-quality quantitative data.

Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for L-Homoarginine:HCl (13C7+; 15N4+) Detection and Quantification

Targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of L-homoarginine in biological samples. nih.govresearchgate.netresearchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical workflow, the analyte of interest (endogenous L-homoarginine) and its co-eluting stable isotope-labeled internal standard (L-Homoarginine:HCl (13C7+; 15N4+)) are ionized, most commonly by electrospray ionization (ESI), and then selected in the first mass analyzer (Q1). These precursor ions are fragmented in a collision cell (Q2), and specific product ions are monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by monitoring a unique precursor-to-product ion transition for each compound.

The distinct mass difference between the endogenous L-homoarginine and the L-Homoarginine:HCl (13C7+; 15N4+) standard allows them to be easily distinguished by the mass spectrometer, despite having nearly identical chromatographic retention times and chemical behaviors. researchgate.net

Table 1: Example MRM Transitions for L-Homoarginine Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
L-Homoarginine (Endogenous)189.2144.0 nih.gov
L-Homoarginine (Endogenous)189.270.0
L-Homoarginine:HCl (13C7+; 15N4+)200.2154.0

Note: Specific m/z values can vary slightly based on instrumentation and analytical conditions. The values for the labeled standard are calculated based on the mass increase from ¹³C and ¹⁵N incorporation.

Application of L-Homoarginine:HCl (13C7+; 15N4+) as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a definitive quantification method that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample prior to processing. nih.govckisotopes.com L-Homoarginine:HCl (13C7+; 15N4+) is an ideal internal standard for this purpose. Because its physicochemical properties are virtually identical to the endogenous, unlabeled L-homoarginine, it experiences the same effects during sample extraction, derivatization, chromatography, and ionization. researchgate.net

By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the added labeled standard, highly accurate and precise quantification can be achieved. This method effectively corrects for sample loss during preparation and for matrix-induced variations in instrument response, such as ion suppression or enhancement. researchgate.netnih.gov The use of a heavily labeled standard with a significant mass difference ensures no isotopic crosstalk and provides the highest level of analytical confidence. fao.org

Methodological Development for L-Homoarginine:HCl (13C7+; 15N4+) Analysis in Complex Biological Matrices

Analyzing L-homoarginine in complex biological matrices such as plasma, serum, or urine presents analytical challenges due to the presence of numerous potentially interfering substances. nih.govnih.govresearchgate.net Method development focuses on robust sample preparation and efficient chromatographic separation to ensure reliable quantification.

Sample Preparation: The primary goal of sample preparation is to remove proteins and other macromolecules that can interfere with analysis and damage analytical instrumentation.

Protein Precipitation (PPT): This is a common and straightforward technique where a solvent like methanol or acetonitrile is added to the sample (e.g., plasma) to denature and precipitate proteins, which are then removed by centrifugation. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte of interest while interfering compounds are washed away, or vice-versa. This can lead to cleaner extracts and reduced matrix effects.

Ultrafiltration: This method uses a semipermeable membrane to separate the low-molecular-weight analytes, like L-homoarginine, from high-molecular-weight proteins. researchgate.netnih.gov

Chromatographic Separation: Due to the polar nature of L-homoarginine, specific chromatographic techniques are required for good retention and separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds. researchgate.net It typically uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing good retention for amino acids.

Reversed-Phase Chromatography (RPC) with Ion-Pairing Agents: While standard RPC struggles to retain highly polar molecules, the addition of ion-pairing agents to the mobile phase can improve the retention of charged analytes like L-homoarginine on C18 columns.

Table 2: Comparison of Sample Preparation Techniques for L-Homoarginine Analysis

TechniquePrincipleAdvantagesDisadvantages
Protein PrecipitationSolvent-induced denaturation of proteins.Fast, simple, and inexpensive. researchgate.netLess selective; may not remove all matrix interferences.
Solid-Phase ExtractionDifferential partitioning between a solid and liquid phase.High selectivity, produces cleaner samples.More time-consuming and costly; requires method development.
UltrafiltrationSeparation based on molecular size using a membrane. nih.govSimple, does not require organic solvents for extraction.Potential for membrane clogging or analyte binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure and dynamics. nih.gov When combined with isotopic labeling, NMR becomes an indispensable tool for tracing metabolic pathways and quantifying fluxes in living systems. frontiersin.org

13C-NMR and 15N-NMR Techniques for Tracing Metabolic Fluxes with L-Homoarginine:HCl (13C7+; 15N4+)

Metabolic flux analysis (MFA) aims to quantify the rates of reactions within a metabolic network. nih.govembopress.org By introducing L-Homoarginine:HCl (13C7+; 15N4+) into a biological system, the labeled ¹³C and ¹⁵N atoms act as tracers. As the molecule is processed through various biochemical pathways, these heavy isotopes are incorporated into downstream metabolites.

¹³C-NMR: This technique can directly detect the presence and position of ¹³C atoms within metabolites. The analysis of ¹³C-¹³C coupling patterns (J-coupling) in the resulting spectra can reveal which bonds were formed or broken during metabolism, providing unambiguous evidence of pathway activity. nih.gov For example, if labeled carbon atoms from L-homoarginine appear in specific positions in a downstream product, it confirms the metabolic link.

¹⁵N-NMR: Similarly, ¹⁵N-NMR can track the fate of the nitrogen atoms from the labeled L-homoarginine. nih.gov This is particularly useful for studying amino acid metabolism, transamination reactions, and pathways involving nitrogen transfer. bham.ac.uk The combination of both ¹³C and ¹⁵N labeling provides a more comprehensive view of carbon and nitrogen flux simultaneously. nih.govembopress.org

The quantitative analysis of isotopomer distribution (the relative abundance of molecules with different isotopic compositions) in various metabolites allows researchers to build and constrain metabolic models, ultimately calculating the flux through different pathways. nih.govacs.org

Advanced NMR Pulse Sequences for Isotopic Enrichment Analysis using L-Homoarginine:HCl (13C7+; 15N4+)

The low natural abundance and lower gyromagnetic ratio of ¹³C and ¹⁵N nuclei make their direct detection challenging, especially for low-concentration metabolites in complex mixtures. nih.gov To overcome this, advanced NMR pulse sequences are employed, which often transfer magnetization from the highly sensitive ¹H nucleus to the less sensitive ¹³C or ¹⁵N nuclei to enhance signal intensity. nih.govnih.gov

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC and ¹H-¹⁵N HSQC experiments are two-dimensional techniques that correlate a proton with a directly attached carbon or nitrogen atom. nih.gov This produces a 2D map where each peak represents a C-H or N-H bond, greatly improving spectral resolution and simplifying the identification of labeled sites.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment detects longer-range correlations between protons and carbons (typically over 2-3 bonds). It is invaluable for assigning the position of ¹³C labels in non-protonated carbons or for assembling the carbon skeleton of a metabolite.

Isotope-Edited Spectroscopy: These are specialized pulse sequences designed to selectively detect signals only from molecules containing the isotope label (e.g., ¹³C or ¹⁵N). nih.gov By filtering out the overwhelming signals from unlabeled molecules, these methods can dramatically simplify complex spectra and allow for the clear observation of metabolites derived from the isotopic tracer.

Table 3: Advanced NMR Pulse Sequences for Isotope Tracing

Pulse SequenceTypePrimary Application in Isotope Tracing
HSQC2D CorrelationDetecting and assigning ¹H-¹³C or ¹H-¹⁵N single-bond correlations to identify labeled sites. nih.gov
HMBC2D CorrelationIdentifying labeled carbons over multiple bonds, aiding in structural elucidation of metabolites. frontiersin.org
TOCSY2D CorrelationIdentifying entire spin systems (e.g., all protons in an amino acid), useful for tracking the labeling of a whole molecular fragment. nih.gov
Isotope-Edited Filtering1D or 2DSelectively observing only the molecules that have incorporated the ¹³C or ¹⁵N label, simplifying complex spectra. nih.gov

Chromatographic Separations Optimized for Labeled Homoarginine Analysis

The accurate quantification of L-homoarginine in biological matrices is pivotal for understanding its role in various physiological and pathological processes. The use of stable isotope-labeled internal standards, such as L-Homoarginine:HCl (¹³C₇; ¹⁵N₄), is a cornerstone of precise analysis, particularly when coupled with mass spectrometry. The fundamental principle of this isotope dilution technique is that the labeled standard exhibits nearly identical chemical and physical properties to the endogenous, unlabeled analyte. Consequently, it co-elutes during chromatographic separation and experiences similar ionization effects, allowing for the correction of matrix effects and variations during sample preparation and analysis. researchgate.net The chromatographic method must, therefore, be optimized to achieve efficient separation of L-homoarginine from other matrix components, ensuring a clean signal for both the analyte and its labeled internal standard.

Several chromatographic strategies have been developed for the analysis of L-homoarginine and its related compounds, each with distinct advantages. The primary techniques employed include Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase Liquid Chromatography (RPLC), and Gas Chromatography (GC), often coupled with tandem mass spectrometry (MS/MS) for detection.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is particularly well-suited for the retention and separation of highly polar compounds like L-homoarginine that are often poorly retained on traditional reversed-phase columns. chromatographyonline.com This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a smaller amount of aqueous buffer. chromatographyonline.com The separation mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase. researchgate.net

Research has demonstrated the efficacy of a fast and straightforward LC-MS/MS method using an isocratic separation on an HILIC silica column for L-homoarginine quantification in human plasma. researchgate.net In such methods, the sample preparation is often minimal, involving protein precipitation and the addition of the stable isotope-labeled internal standard. researchgate.net The use of HILIC ensures that L-homoarginine and its labeled counterpart are well-retained and separated from less polar interfering substances. One study reported an elution time of 4.3 minutes for L-homoarginine and its ¹³C₇¹⁵N₄-labeled internal standard, highlighting a chromatographic region free from background interference. mdpi.com

Table 1: Example of HILIC Method Parameters for L-Homoarginine Analysis

Parameter Condition
Column HILIC Silica Column researchgate.netnih.gov
Mobile Phase Isocratic elution with a high percentage of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) researchgate.netnih.gov
Flow Rate 100 µL/min nih.gov
Detection Tandem Mass Spectrometry (MS/MS) researchgate.net

| Internal Standard | Stable isotope-labeled L-homoarginine (e.g., d₄-L-homoarginine, ¹³C₇¹⁵N₄-L-homoarginine) researchgate.netmdpi.com |

Reversed-Phase Liquid Chromatography (RPLC)

Reversed-phase liquid chromatography remains a widely used technique for the analysis of amino acids, including L-homoarginine. In RPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov However, due to the polar nature of L-homoarginine, several approaches are employed to achieve adequate retention and separation.

One common strategy involves pre-column derivatization to increase the hydrophobicity of the analyte. A method using o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) as derivatizing agents has been described. nih.gov The resulting derivative is separated on a C18 column and can be detected with high sensitivity using fluorescence. nih.gov This approach provides excellent precision and accuracy for L-homoarginine quantification in various biological samples. nih.gov

Alternatively, underivatized L-homoarginine can be analyzed on reversed-phase columns by carefully controlling the mobile phase conditions, such as pH. Using a high pH mobile phase with a suitable column, like a Gemini-NX, can provide sharp, well-resolved peaks for L-homoarginine and related metabolites. mdpi.com Mixed-mode columns that combine reversed-phase and cation-exchange mechanisms are also effective for retaining basic amino acids without the need for ion-pairing reagents, which are often incompatible with mass spectrometry. helixchrom.com

Table 2: RPLC Method Parameters for L-Homoarginine Analysis

Parameter Condition
Column Reversed-phase C18 nih.gov or Gemini-NX mdpi.com
Mobile Phase Gradient elution, often with acetonitrile and an aqueous buffer. High pH (e.g., pH 9) can be used for improved peak shape. mdpi.com
Derivatization Optional, e.g., with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC). nih.gov
Detection Fluorescence (for derivatized compounds) nih.gov or MS/MS nih.gov

| Run Time | Approximately 20 minutes (including column regeneration) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another powerful technique for the analysis of amino acids, though it requires derivatization to increase the volatility of the analytes. A protocol for the quantitative determination of both unlabeled and stable isotope-labeled L-homoarginine involves derivatization to their methyl ester N-pentafluoropropionyl derivatives. nih.gov Following derivatization, the compounds are separated on a GC column and detected by mass spectrometry.

This GC-MS/MS method allows for accurate and precise measurements in various biological fluids, including plasma, urine, and sputum. nih.gov Quantification is performed using selected ion monitoring (SIM) in GC-MS or selected reaction monitoring (SRM) in GC-MS/MS, with stable isotope-labeled analogs of L-homoarginine serving as internal standards. nih.gov

Table 3: GC-MS Method Parameters for L-Homoarginine Analysis

Parameter Condition
Sample Preparation Evaporation to dryness followed by derivatization. nih.gov
Derivatization Conversion to methyl ester N-pentafluoropropionyl derivatives. nih.gov
Detection Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS). nih.gov
Quantification Mode Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM). nih.gov

| Internal Standard | Commercially available stable isotope-labeled L-homoarginine. nih.gov |

Applications in Metabolic Flux Analysis Mfa and Tracer Studies with L Homoarginine:hcl 13c7+; 15n4+

Principles of Stable Isotope-Resolved Metabolomics (SIRM) using L-Homoarginine:HCl (13C7+; 15N4+)

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of specific compounds within a biological system. nih.gov By introducing a substrate labeled with stable isotopes, such as ¹³C and ¹⁵N, researchers can track the incorporation of these isotopes into downstream metabolites. L-Homoarginine:HCl (13C7+; 15N4+) is particularly useful for these studies due to its comprehensive labeling of both the carbon skeleton and nitrogen atoms. isotope.comisotope.com

When L-Homoarginine:HCl (13C7+; 15N4+) is introduced into a biological system, its labeled carbon and nitrogen atoms are transferred to other molecules through various enzymatic reactions. Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the labeled metabolites. nih.govuky.edu This allows for the elucidation of active metabolic pathways and the relative contribution of the tracer to different metabolic pools. The use of such heavily labeled tracers provides a detailed snapshot of cellular metabolism. medchemexpress.com

Quantitative Determination of Carbon and Nitrogen Metabolic Fluxes in Biological Systems

A key application of L-Homoarginine:HCl (13C7+; 15N4+) is the simultaneous quantification of carbon and nitrogen metabolic fluxes. nih.gov Metabolic flux is the rate of turnover of molecules through a metabolic pathway. By measuring the rate at which the ¹³C and ¹⁵N isotopes from the labeled homoarginine appear in various metabolites, researchers can calculate the rates of the reactions that produce them. nih.gov

This dual-labeling strategy is particularly advantageous for studying the interconnectedness of carbon and nitrogen metabolism. nih.gov For instance, it allows for the precise measurement of fluxes through pathways where both carbon and nitrogen are transferred, such as amino acid biosynthesis and catabolism. This quantitative data is essential for building and validating computational models of metabolic networks. nih.gov

Investigating the Biochemical Pathways of L-Homoarginine and Arginine Metabolism

L-Homoarginine shares structural similarities with L-arginine and can participate in many of the same metabolic pathways. researchgate.net Using L-Homoarginine:HCl (13C7+; 15N4+) as a tracer allows for the direct investigation of these pathways without the confounding influence of endogenous, unlabeled arginine.

Elucidation of Urea (B33335) Cycle and Related Nitrogen Metabolism Pathways using L-Homoarginine:HCl (13C7+; 15N4+)

The urea cycle is a critical pathway for the detoxification of ammonia (B1221849) and the synthesis of arginine. nih.govslideshare.net Deficiencies in urea cycle enzymes can lead to serious metabolic disorders. testcatalog.org Studies have shown that homoarginine can be metabolized by enzymes of the urea cycle. nih.gov By tracing the ¹³C and ¹⁵N labels from L-Homoarginine:HCl (13C7+; 15N4+), researchers can investigate the activity of this pathway and its connection to other areas of nitrogen metabolism. nih.govmdpi.com This can provide insights into both normal physiological function and the metabolic dysregulation that occurs in disease states.

The metabolism of L-homoarginine can lead to the formation of labeled urea and lysine (B10760008), providing a direct measure of arginase activity on this substrate. nih.gov Furthermore, the incorporation of labeled nitrogen into other amino acids can reveal the dynamics of transamination and other nitrogen transfer reactions.

Studies on Transamidination Reactions and Guanidino Compound Metabolism

Transamidination is a biochemical reaction that involves the transfer of an amidino group from a donor molecule, such as arginine, to an acceptor molecule. nih.gov This process is responsible for the synthesis of various guanidino compounds, which have diverse physiological roles. researchgate.net L-arginine:glycine amidinotransferase (AGAT) is a key enzyme in this process, and it can utilize L-homoarginine as a substrate. researchgate.netnih.gov

The use of L-Homoarginine:HCl (13C7+; 15N4+) allows for the tracing of the labeled guanidino group as it is transferred to various acceptor molecules. This can help to identify novel guanidino compounds and quantify the flux through different transamidination pathways. nih.gov For example, studies have investigated the synthesis of guanidinoacetate (a precursor to creatine) and other neuroactive guanidino compounds through this mechanism. researchgate.netnih.gov Recent research has also identified a pathway for guanidine (B92328) production from the hydroxylation of homoarginine in plants. unife.it

Computational Modeling and Data Integration for Metabolic Flux Inference from L-Homoarginine:HCl (13C7+; 15N4+) Tracing Data

The data generated from SIRM experiments with L-Homoarginine:HCl (13C7+; 15N4+) is complex, consisting of the isotopic labeling patterns of numerous metabolites. To extract meaningful metabolic flux information from this data, computational modeling is essential. nih.gov

Metabolic flux analysis (MFA) models are mathematical representations of metabolic networks that can be used to simulate the flow of isotopes through the system. nih.gov By fitting the model to the experimental data, it is possible to estimate the fluxes through the various reactions in the network. nih.gov This integration of experimental data and computational modeling provides a comprehensive and quantitative understanding of cellular metabolism. The dual ¹³C and ¹⁵N labeling of L-Homoarginine:HCl (13C7+; 15N4+) provides rich datasets that can significantly constrain the model and improve the accuracy of the inferred fluxes. nih.gov

Mechanistic Research on L Homoarginine:hcl 13c7+; 15n4+ in Enzymology and Protein Dynamics

Probing Enzyme Substrate Specificity and Catalytic Mechanisms with L-Homoarginine:HCl (13C7+; 15N4+)

The structural similarity of L-homoarginine to L-arginine allows it to act as a substrate or analog for enzymes that recognize and process arginine. The isotopic labeling of L-Homoarginine:HCl (13C7+; 15N4+) provides a distinct mass signature, which is invaluable for elucidating the catalytic mechanisms of these enzymes.

L-Homoarginine:HCl (13C7+; 15N4+) is an effective probe for a variety of arginine-modifying enzymes. Researchers can introduce this labeled analog into an enzymatic reaction and monitor its conversion into products using mass spectrometry. The mass shift between the labeled substrate and its resulting products provides direct evidence of the enzymatic activity and allows for the precise determination of reaction kinetics.

For instance, in studies of nitric oxide synthases (NOS), which convert L-arginine to nitric oxide and L-citrulline, L-Homoarginine:HCl (13C7+; 15N4+) can be used as a substrate analog. By tracking the formation of labeled L-homocitrulline, researchers can gain insights into the substrate specificity and catalytic efficiency of the different NOS isoforms. Similarly, arginine kinases, which are crucial in energy metabolism of invertebrates, can be studied using this labeled compound to understand their phosphoryl transfer mechanisms.

The table below illustrates how L-Homoarginine:HCl (13C7+; 15N4+) can be used to study various arginine-modifying enzymes.

Enzyme ClassResearch Application of L-Homoarginine:HCl (13C7+; 15N4+)Expected Labeled Product
Nitric Oxide Synthases (NOS)Investigation of substrate specificity and reaction kinetics.Labeled L-Homocitrulline
Arginine KinasesElucidation of phosphoryl transfer mechanisms.Labeled Phospho-L-homoarginine
Arginine DeiminasesStudy of citrullination pathways and enzyme inhibition.Labeled L-Homocitrulline

L-homoarginine is a known uncompetitive inhibitor of alkaline phosphatases, a group of enzymes involved in the dephosphorylation of various molecules. The use of L-Homoarginine:HCl (13C7+; 15N4+) allows for a detailed investigation of this inhibition. By employing mass spectrometry-based techniques, researchers can trace the interaction of the labeled inhibitor with the enzyme-substrate complex. This can help to confirm the uncompetitive binding mechanism, where the inhibitor binds only to the enzyme-substrate complex and not to the free enzyme. Such studies are crucial for understanding the regulation of alkaline phosphatase activity and for the design of specific inhibitors.

Incorporation of L-Homoarginine:HCl (13C7+; 15N4+) into Proteins for Structural and Functional Research

The ability to incorporate non-natural amino acids like L-homoarginine into proteins opens up new avenues for studying their structure and function. The isotopic labeling of L-Homoarginine:HCl (13C7+; 15N4+) is particularly advantageous for these applications.

In certain auxotrophic organisms or in vitro translation systems, L-Homoarginine:HCl (13C7+; 15N4+) can be supplied as a substitute for L-arginine, leading to its incorporation into newly synthesized proteins. This process results in proteins where some or all arginine residues are replaced by labeled homoarginine. These "heavy" proteins can then be easily distinguished from their "light" counterparts using mass spectrometry, a technique fundamental to quantitative proteomics.

L-Homoarginine:HCl (13C7+; 15N4+) is an ideal reagent for quantitative proteomics, particularly for techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). In a typical SILAC experiment, one population of cells is grown in a medium containing the "heavy" L-Homoarginine:HCl (13C7+; 15N4+), while another is grown in a medium with the "light" (unlabeled) amino acid. When the two cell populations are combined and their proteins are analyzed by mass spectrometry, the ratio of heavy to light peptides provides a precise measure of the relative abundance of each protein. This approach is widely used to study changes in protein expression in response to various stimuli or in different disease states.

The table below summarizes the applications of L-Homoarginine:HCl (13C7+; 15N4+) in protein research.

Research AreaApplication of L-Homoarginine:HCl (13C7+; 15N4+)Information Gained
Protein SynthesisBiosynthetic incorporation into proteins.Creation of "heavy" labeled proteins for mass spectrometry.
Protein Folding and StabilityComparison of labeled vs. unlabeled protein properties.Role of arginine residues in protein structure and stability.
Post-Translational ModificationsProbing the function of arginine modifications.Identification of critical arginine residues for modification.
Quantitative Proteomics (SILAC)Relative quantification of proteins in different cell populations.Changes in protein expression levels.
Protein TurnoverPulse-chase experiments with labeled homoarginine.Rates of protein synthesis and degradation.

Tracing Cellular Transport Mechanisms of L-Homoarginine:HCl (13C7+; 15N4+)

The transport of L-homoarginine across the plasma membrane is a critical step that dictates its intracellular availability for various metabolic processes. As a cationic amino acid, its passage is not mediated by simple diffusion but requires specific protein transporters. nih.gov The use of stable isotope-labeled L-homoarginine, such as L-Homoarginine:HCl (13C7+; 15N4+), is an invaluable technique in elucidating these transport pathways. By replacing the naturally occurring carbon-12 and nitrogen-14 atoms with their heavier, non-radioactive isotopes, researchers can accurately track the molecule's journey into and out of cells, distinguishing it from endogenous, unlabeled L-homoarginine. chempep.comwikipedia.org This allows for precise quantification of transport kinetics and helps to differentiate between transport and subsequent metabolic conversion.

Research has identified several key transporters responsible for the cellular uptake of L-homoarginine. The primary family of transporters involved are the Cationic Amino Acid Transporters (CATs), which are part of the solute carrier family 7 (SLC7). nih.govnih.gov Specifically, CAT1 (SLC7A1), CAT2A (SLC7A2A), and CAT2B (SLC7A2B) have been shown to facilitate the transport of L-homoarginine. nih.govresearchgate.net

Studies utilizing human embryonic kidney (HEK293) cells engineered to overexpress these specific transporters have provided detailed kinetic parameters for L-homoarginine transport. For instance, CAT1 has been identified as a high-affinity transporter for L-homoarginine. nih.govnih.gov The affinity of these transporters for L-homoarginine varies, as indicated by their Michaelis-Menten constant (KM) values. A lower KM value signifies a higher affinity of the transporter for its substrate.

The transport of L-homoarginine is a competitive process, with other cationic amino acids, such as L-arginine and asymmetric dimethylarginine (ADMA), vying for the same transporters. nih.govresearchgate.net This competition has physiological implications, as the intracellular concentration of L-homoarginine can be influenced by the levels of these other amino acids. For example, the uptake of L-homoarginine through CAT1 can be significantly inhibited by physiological concentrations of L-arginine. researchgate.net

Beyond the CAT family, other transport systems are also implicated in the cellular flux of L-homoarginine. The system y+L amino acid transporters, such as y+LAT1 (SLC7A7) and y+LAT2 (SLC7A6), are known to mediate the efflux of cationic amino acids in exchange for neutral amino acids and sodium ions. nih.govnih.gov This suggests a role for these transporters in the release of L-homoarginine from cells. While direct kinetic data for L-homoarginine transport via the y+L system is less defined, its known function in handling structurally similar amino acids points to its likely involvement.

The table below summarizes the key research findings on the transporters involved in L-homoarginine cellular transport:

TransporterCell LineSubstrateKM (µM)Vmax (nmol/mg protein/min)Inhibitors
CAT1 (SLC7A1) HEK293L-Homoarginine175 ± 7 nih.govresearchgate.net12 ± 0.1 researchgate.netL-Arginine, ADMA nih.gov
CAT2B (SLC7A2B) HEK293L-Homoarginine523 ± 35 nih.govresearchgate.net11 ± 0.2 researchgate.netL-Arginine, ADMA nih.gov
CAT2A (SLC7A2A) HEK293L-HomoarginineNot saturated nih.govmdpi.com>20 researchgate.netL-Arginine, ADMA nih.gov

Data derived from studies on human embryonic kidney (HEK293) cells overexpressing the respective transporters.

The following table details the inhibitory concentrations (IC50) of L-homoarginine on the transport of other cationic amino acids, further illustrating the competitive nature of this process.

TransporterSubstrateInhibitorIC50 (µM)
CAT1 (SLC7A1) L-ArginineL-Homoarginine1320 researchgate.net
CAT1 (SLC7A1) ADMAL-Homoarginine642 researchgate.net
CAT2A (SLC7A2A) L-ArginineL-Homoarginine3265 researchgate.net
CAT2A (SLC7A2A) ADMAL-Homoarginine9244 researchgate.net

The use of L-Homoarginine:HCl (13C7+; 15N4+) in future research will be pivotal in building upon this foundational knowledge. By enabling precise tracing, this stable isotope-labeled compound will allow for more detailed investigations into the tissue-specific expression and function of these transporters, the dynamic regulation of L-homoarginine transport in response to various physiological and pathological stimuli, and its intracellular compartmentalization. This will ultimately lead to a more complete understanding of the role of L-homoarginine in health and disease.

Development and Validation of Research Models for L Homoarginine:hcl 13c7+; 15n4+ Studies

In Vitro Cell Culture Models for Isotopic Tracing Experiments with L-Homoarginine:HCl (13C7+; 15N4+)

In vitro cell culture systems are fundamental tools for dissecting the cellular and molecular mechanisms of L-homoarginine metabolism. The use of L-Homoarginine:HCl (13C7+; 15N4+) in these models enables researchers to trace the journey of the labeled atoms through various metabolic pathways. A common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing the "heavy" isotopically labeled L-homoarginine. isotope.comsigmaaldrich.comyoutube.com This allows for the direct comparison of protein and metabolite levels between cells grown in labeled and unlabeled media, providing a quantitative view of metabolic fluxes. sigmaaldrich.comnih.gov

Different cell lines are utilized depending on the research question. For instance, endothelial cells are used to study the role of L-homoarginine in nitric oxide (NO) synthesis, as L-homoarginine can be a substrate for nitric oxide synthase (NOS). nih.gov Liver cell lines, such as HepG2, are employed to investigate its catabolism, while kidney cell lines are used to explore its synthesis and transport. Chinese Hamster Ovary (CHO) cells are also widely used in stable-isotope tracing studies to identify secreted by-products and understand their origins. nih.govnih.gov

A typical isotopic tracing experiment involves culturing cells in a medium where the standard amino acid is replaced with L-Homoarginine:HCl (13C7+; 15N4+). After a period of incubation, cell lysates and culture media are collected and analyzed using mass spectrometry to identify and quantify the labeled metabolites. This approach has been instrumental in identifying novel metabolites of L-homoarginine and understanding the regulation of its metabolic pathways.

Ex Vivo Tissue and Organ Perfusion Models for Metabolic Studies

Ex vivo models, which involve the perfusion of isolated tissues or organs, bridge the gap between in vitro cell culture and in vivo animal studies. nih.gov These models maintain the tissue architecture and some of the physiological conditions, allowing for the study of L-homoarginine metabolism in a more integrated system. tno-pharma.comnih.gov Organs such as the liver, kidney, and lungs can be isolated and perfused with a solution containing L-Homoarginine:HCl (13C7+; 15N4+). tno-pharma.comnih.govtno.nl

This technique allows for the direct measurement of uptake, metabolism, and release of L-homoarginine and its metabolites by a specific organ, independent of systemic influences. nih.gov For example, perfusing an isolated liver with the labeled compound can reveal the extent to which it is metabolized into urea (B33335), ornithine, or other products within the liver itself. tno.nl Similarly, kidney perfusion studies can elucidate the processes of filtration, reabsorption, and secretion of L-homoarginine. tno.nl The perfusate and tissue samples are collected over time and analyzed by mass spectrometry to track the fate of the 13C and 15N labels.

Porcine organs are often used as a substitute for human organs in these models due to their comparable size and physiology. tno-pharma.com These ex vivo systems are invaluable for understanding the organ-specific metabolism of L-homoarginine and for predicting its pharmacokinetic behavior in a more complex biological environment. nih.govtno.nl

Development of Genetically Modified Organisms and Animal Models for L-Homoarginine Metabolism Research

Genetically modified organisms, particularly mice, have become indispensable tools for investigating the physiological and pathophysiological roles of L-homoarginine in a whole-body context. researchgate.netlongdom.org These models allow researchers to study the effects of specific gene alterations on L-homoarginine metabolism. longdom.org

Common genetic modifications include:

Knockout models: In these models, a specific gene involved in L-homoarginine metabolism is inactivated. researchgate.netnih.gov For example, mice with a knockout of the arginase II gene have been created to study its role in arginine and, by extension, homoarginine homeostasis. nih.gov

Knock-in models: These models involve the insertion of a gene to study its effects. longdom.org

Transgenic models: These models overexpress a particular gene, allowing for the study of the consequences of increased enzyme activity on L-homoarginine levels and metabolism. researchgate.net

By administering L-Homoarginine:HCl (13C7+; 15N4+) to these genetically modified animals, scientists can trace how the genetic alteration impacts the metabolic fate of L-homoarginine. For instance, in a knockout model for an enzyme suspected to metabolize L-homoarginine, an accumulation of the labeled compound and a decrease in its downstream metabolites would be expected. These studies provide crucial insights into the key enzymes and pathways governing L-homoarginine metabolism in vivo.

Advancements in Microfluidics and High-Throughput Platforms for L-Homoarginine:HCl (13C7+; 15N4+) Analysis

Recent advancements in microfluidics and high-throughput screening platforms have revolutionized the analysis of L-homoarginine and its metabolites. mdpi.comresearchgate.netrsc.org Microfluidic devices, or "labs-on-a-chip," allow for the precise manipulation of minute volumes of fluids, enabling rapid and automated analysis of biological samples. nih.govnih.gov

These platforms can be integrated with mass spectrometry for the high-throughput analysis of samples from isotopic tracing experiments. This combination allows for the rapid quantification of L-Homoarginine:HCl (13C7+; 15N4+) and its labeled metabolites in a large number of samples, significantly accelerating the pace of research.

High-throughput screening platforms can be used to test the effects of various compounds on L-homoarginine metabolism in cell cultures. By using L-Homoarginine:HCl (13C7+; 15N4+) as a tracer, researchers can quickly identify drugs or small molecules that modulate the activity of enzymes involved in its metabolic pathways. These technologies are instrumental in drug discovery and in identifying potential therapeutic targets related to L-homoarginine metabolism.

Future Directions and Emerging Research Paradigms for L Homoarginine:hcl 13c7+; 15n4+

Integration of L-Homoarginine:HCl (13C7+; 15N4+) Tracing with Systems Biology Approaches

The integration of stable isotope labeling with L-Homoarginine:HCl (13C7+; 15N4+) into systems biology offers a powerful approach to unravel the complexities of metabolic networks. nih.gov By tracing the journey of the labeled homoarginine through various metabolic pathways, researchers can gain a more dynamic and comprehensive view of cellular metabolism. nih.govresearchgate.net This "isotopomics" approach allows for the mapping of metabolic fluxes and the identification of key regulatory points within the system. researchgate.net

Systems biology relies on the system-wide measurement of metabolites, and stable isotope labeling helps overcome limitations in metabolite identification and quantification. nih.govnih.gov The use of L-Homoarginine:HCl (13C7+; 15N4+) can help define a dynamic metabolic "fingerprint" for a given physiological or pathological state. researchgate.net This is particularly relevant as low levels of L-homoarginine have been linked to an increased risk of cardiovascular events. nih.gov

By combining data from L-homoarginine tracing with other 'omics' data, such as genomics and proteomics, a more holistic understanding of biological systems can be achieved. This integrated approach has the potential to reveal novel metabolic pathways and provide a deeper understanding of how metabolic networks are regulated. nih.govsfu.ca

Potential for Advanced Imaging Techniques with Labeled Homoarginine Analogs (e.g., Deuterated Metabolic Imaging, Hyperpolarization)

Advanced imaging techniques, when combined with labeled homoarginine analogs, hold the potential to visualize metabolic processes in real-time and with high spatial resolution.

Deuterated Metabolic Imaging (DMI): DMI is an emerging non-invasive technique that uses deuterium-labeled substrates to study tissue metabolism. cam.ac.uknih.govyoutube.com While current DMI studies have focused on substrates like glucose and acetate, the synthesis of deuterated homoarginine analogs could open new avenues for imaging the metabolic fate of this amino acid in vivo. cam.ac.uknih.gov DMI offers the advantage of using a non-radioactive, stable isotope and can provide information on metabolic fluxes over longer periods compared to some other techniques. nih.gov

Hyperpolarization: This technique dramatically increases the nuclear spin polarization of molecules, leading to a signal enhancement of over 10,000-fold in magnetic resonance (MR) imaging and spectroscopy. rsc.orgnih.gov Hyperpolarizing labeled homoarginine analogs, such as those containing ¹³C or ¹⁵N, could enable real-time metabolic imaging with exceptional sensitivity. rsc.orgnih.govnih.gov This would allow for the direct observation of homoarginine's conversion into other metabolites within living organisms. nih.gov The development of hyperpolarized ¹⁵N-labeled amino acid derivatives is a particularly promising area, as ¹⁵N often exhibits long relaxation times, allowing for longer observation of metabolic processes. rsc.org

Table 1: Comparison of Advanced Imaging Techniques for Labeled Homoarginine Analogs

Technique Principle Advantages Challenges
Deuterated Metabolic Imaging (DMI) Detection of deuterium-labeled metabolites via MRI/MRS. cam.ac.uknih.gov Non-radioactive, allows for longer-term observation of metabolism. nih.gov Lower sensitivity compared to other methods, spatial resolution can be a limitation. nih.gov
Hyperpolarization Dramatically increases the NMR signal of labeled molecules. rsc.orgnih.gov Extremely high sensitivity, enables real-time metabolic imaging. rsc.orgnih.gov Short-lived signal enhancement, requires specialized equipment. nih.gov

Exploration of Novel Biochemical Roles for L-Homoarginine Utilizing Isotopic Probes

The use of isotopic probes like L-Homoarginine:HCl (13C7+; 15N4+) is crucial for uncovering new biochemical functions of L-homoarginine. While it is known to be a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase, its full metabolic impact is not completely understood. nih.govnih.gov

Stable isotope labeling has been instrumental in confirming that L-homoarginine is synthesized from lysine (B10760008) by L-arginine:glycine amidinotransferase (AGAT). ahajournals.org Further studies using labeled homoarginine can elucidate its role in other metabolic pathways and its interactions with various enzymes and transporters. nih.govsigmaaldrich.com For instance, replacing arginine with homoarginine in proteins can make them resistant to trypsin, a property that can be exploited in proteomics research. sigmaaldrich.com

By tracing the labeled carbon and nitrogen atoms from L-Homoarginine:HCl (13C7+; 15N4+), researchers can identify previously unknown metabolites and pathways. nih.govnih.gov This approach has already been used to demonstrate the conversion of labeled homoarginine to labeled 6-guanidino-2-oxocaproic acid (GOCA) in cells and in vivo. nih.gov

Methodological Innovations in Stable Isotope Labeling and Data Interpretation for Complex Biological Questions

Continued innovation in stable isotope labeling techniques and data analysis is essential for tackling increasingly complex biological questions. nih.govnih.gov The development of new labeling strategies and more sophisticated analytical methods will enhance the utility of tracers like L-Homoarginine:HCl (13C7+; 15N4+). numberanalytics.com

Innovations in Labeling and Analysis:

Advanced Mass Spectrometry and NMR: Improvements in the resolution and sensitivity of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are enabling more precise detection and quantification of labeled metabolites. numberanalytics.comdoi.org This allows for the differentiation of isotopologues (molecules differing only in their isotopic composition) and isotopomers (isomers with the same number of isotopic atoms but at different positions). youtube.com

Computational Tools: The development of specialized software is crucial for the analysis and interpretation of the large datasets generated in stable isotope labeling experiments. nih.govnih.gov These tools help in identifying labeled compounds, quantifying metabolic fluxes, and visualizing metabolic pathways. nih.gov

Positional Isotopomer Analysis: This technique, which identifies the specific location of an isotope within a molecule, provides a deeper understanding of the metabolic pathways involved. nih.gov

These methodological advancements, coupled with the use of highly enriched tracers like L-Homoarginine:HCl (13C7+; 15N4+), will continue to drive new discoveries in metabolism and disease. nih.gov

Q & A

Q. How is L-HOMOARGININE:HCL (13C7+; 15N4+) synthesized and purified for tracer studies?

The synthesis involves isotopic incorporation of 13C and 15N into the L-homoarginine backbone via copper-catalyzed reactions or enzymatic modifications under controlled pH (6.5–8.0) and temperature (25–40°C). Purification is achieved via cation-exchange chromatography or crystallization to isolate the labeled compound from unreacted precursors and by-products. Yield optimization requires monitoring reaction kinetics using LC-MS to confirm isotopic enrichment (>98%) .

Q. Why is isotopic labeling critical for studying L-homoarginine’s metabolic pathways?

The 13C7 and 15N4 labels enable precise tracking of metabolic flux using techniques like LC-MS or NMR. For example, 13C labeling in the guanidino group allows quantification of nitric oxide (NO) synthesis rates in endothelial cells, while 15N labels in the amino backbone facilitate tracing of urea cycle intermediates in hepatocytes. This dual labeling avoids interference from endogenous arginine pools, improving signal specificity .

Q. What role does L-HOMOARGININE:HCL play in nitric oxide synthesis and vascular function?

L-Homoarginine acts as a substrate for nitric oxide synthase (NOS), competing with asymmetric dimethylarginine (ADMA), an endogenous NOS inhibitor. In vascular studies, its administration (10–100 µM) increases NO bioavailability, measured via chemiluminescence assays, and improves endothelial-dependent vasodilation in ex vivo aortic ring models. Paradoxically, low plasma levels correlate with cardiovascular risk, suggesting a dose-dependent regulatory role .

Advanced Research Questions

Q. How can researchers resolve contradictions in L-homoarginine’s metabolic flux data across in vitro and in vivo models?

Discrepancies arise due to differential expression of cationic amino acid transporters (CATs) and renal handling. To reconcile

  • Use stable isotope-resolved metabolomics (SIRM) with 13C7/15N4-L-homoarginine in parallel in vitro (HUVEC cells) and in vivo (murine models) systems.
  • Normalize flux rates to tissue-specific CAT1/OATP4C1 transporter densities quantified via qPCR or Western blot .

Q. What methodologies quantify renal transport kinetics of L-homoarginine in polarized epithelia?

  • Vectorial Transport Assays : MDCK cells co-expressing OATP4C1 (basolateral) and P-gp (apical) are grown on Transwell inserts. Apply 1–100 µM 13C7/15N4-L-homoarginine to the basolateral compartment and measure apical accumulation via LC-MS over 1–4 hours. Calculate apparent permeability (Papp) and efflux ratios to distinguish passive diffusion from active transport .
  • Km Determination : Fit uptake data (e.g., CAT1-mediated transport in proximal tubule cells) to Michaelis-Menten kinetics, yielding Km = 175 µM for CAT1 and 49.9 µM for OATP4C1 .

Q. How do common drugs modulate CAT1-mediated uptake of L-homoarginine, and what are the implications for experimental design?

A drug screen of 113 compounds (20–200 µM) identified statins and NSAIDs as inhibitors of CAT1-mediated uptake (e.g., simvastatin reduces uptake by 40% at 20 µM). To mitigate off-target effects:

  • Pre-incubate cells with candidate drugs for 30 minutes before adding labeled L-homoarginine.
  • Normalize data to vehicle controls and validate via siRNA knockdown of CAT1. Use ANOVA with Bonferroni correction to assess significance (p < 0.05) .

Q. What analytical strategies validate isotopic purity in 13C7/15N4-L-homoarginine batches?

  • High-Resolution MS : Confirm molecular ion clusters (e.g., m/z 235.61 ± 0.02 Da) and isotopic abundance using Skyline software.
  • NMR : 13C NMR should show seven distinct peaks (δ 25–55 ppm) for labeled carbons, while 15N NMR resolves four signals (δ −300 to −350 ppm).
  • HPLC-UV : Monitor purity (>99%) at 210 nm with a C18 column (retention time = 8.2 ± 0.3 min) .

Methodological Challenges and Solutions

Q. How to address low solubility of L-HOMOARGININE:HCL in aqueous buffers for cell-based assays?

  • Prepare stock solutions in 0.1 M HCl (pH 2.0) and dilute into culture media (final pH 7.4).
  • Use dynamic light scattering (DLS) to confirm absence of aggregates at working concentrations (1–100 µM).
  • Include solubility enhancers like β-cyclodextrin (5 mM) without interfering with isotopic labeling .

Q. What controls are essential when using MDCK monolayers to study renal transport?

  • Leakage Control : Measure transepithelial electrical resistance (TEER > 200 Ω·cm²) pre/post-experiment.
  • Non-specific Binding : Include chambers without cells to correct for adsorption to plastic.
  • Competition Controls : Co-incubate with excess unlabeled L-homoarginine (1 mM) to confirm saturable transport .

Data Interpretation and Validation

Q. How to distinguish between intracellular metabolism and transmembrane transport in tracer studies?

  • Fractional Contribution Analysis : Use 13C metabolic flux analysis (MFA) to quantify labeled metabolites (e.g., citrulline, ornithine) via GC-MS.
  • Inhibitor Studies : Block transport with 1 mM L-lysine (CAT1 inhibitor) or 10 µM cyclosporine A (P-gp inhibitor) and compare metabolite pools .

Q. Why do plasma L-homoarginine levels inversely correlate with cardiovascular risk despite its low renal excretion?

Hypothesis: Efficient reabsorption via OATP4C1/P-gp in proximal tubules maintains plasma homeostasis. Validate by:

  • Measuring urinary excretion rates in Slco4c1−/− mice vs. wild-type.
  • Correlating plasma levels with transporter expression in renal biopsies via immunohistochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.